molecular formula C21H18ClN3O2S B12135338 (5Z)-5-(2-butoxybenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(2-butoxybenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12135338
M. Wt: 411.9 g/mol
InChI Key: ASDUNMREDSLVNU-AQTBWJFISA-N
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Description

(5Z)-5-(2-butoxybenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a butoxybenzylidene group, a chlorophenyl group, and a thiazolotriazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2-butoxybenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolotriazole core, followed by the introduction of the butoxybenzylidene and chlorophenyl groups. Common reagents used in these reactions include thionyl chloride, sodium azide, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction efficiency, reduce production costs, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(2-butoxybenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction outcome and product distribution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may produce reduced forms of the compound with altered chemical properties.

Scientific Research Applications

(5Z)-5-(2-butoxybenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-(2-butoxybenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5Z)-5-(2-butoxybenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one include other thiazolotriazole derivatives with different substituents on the benzylidene and phenyl groups. Examples include:

  • (5Z)-5-(2-methoxybenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5Z)-5-(2-ethoxybenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H18ClN3O2S

Molecular Weight

411.9 g/mol

IUPAC Name

(5Z)-5-[(2-butoxyphenyl)methylidene]-2-(3-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H18ClN3O2S/c1-2-3-11-27-17-10-5-4-7-14(17)13-18-20(26)25-21(28-18)23-19(24-25)15-8-6-9-16(22)12-15/h4-10,12-13H,2-3,11H2,1H3/b18-13-

InChI Key

ASDUNMREDSLVNU-AQTBWJFISA-N

Isomeric SMILES

CCCCOC1=CC=CC=C1/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2

Canonical SMILES

CCCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2

Origin of Product

United States

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